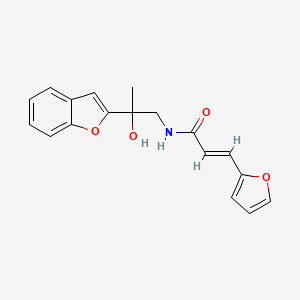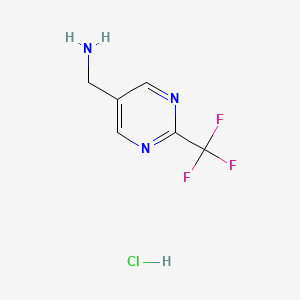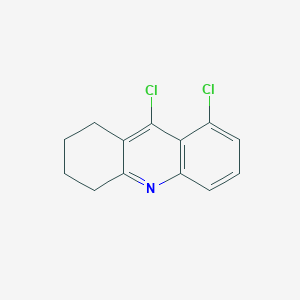![molecular formula C11H14BrNO B2622909 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol CAS No. 1247396-97-9](/img/structure/B2622909.png)
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is a chemical compound that features a brominated indene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol typically involves the bromination of an indene precursor followed by amination and subsequent functionalization to introduce the ethan-1-ol group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups such as amines or ethers.
科学研究应用
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action for 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol involves its interaction with molecular targets, which could include enzymes or receptors. The brominated indene structure allows it to fit into specific binding sites, potentially modulating biological activity through inhibition or activation of these targets.
相似化合物的比较
Similar Compounds
- 2-[(5,6-difluoro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
- 2-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
- 2-[(5-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
Uniqueness
What sets 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol apart from similar compounds is the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s unique properties are advantageous.
属性
IUPAC Name |
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-2-3-10-8(7-9)1-4-11(10)13-5-6-14/h2-3,7,11,13-14H,1,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRAGJQIARRQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NCCO)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2622832.png)
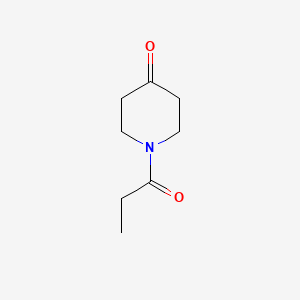
![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)
![(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2622839.png)
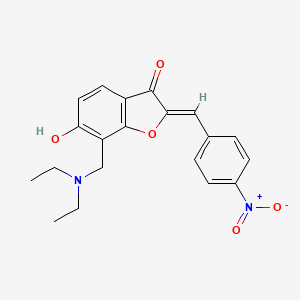
![2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2622841.png)
![4-{[(Phenoxyacetyl)amino]methyl}benzoic acid](/img/structure/B2622842.png)
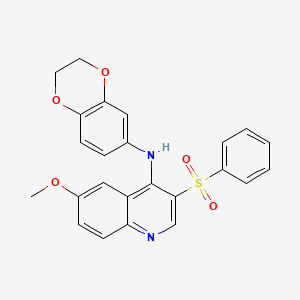
![2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2622844.png)
